Cas no 57681-58-0 (1-(3,4-Dichlorothiophen-2-yl)ethan-1-one)

1-(3,4-Dichlorothiophen-2-yl)ethan-1-one structure
57681-58-0 structure
Product Name:1-(3,4-Dichlorothiophen-2-yl)ethan-1-one
CAS No:57681-58-0
MF:C6H4Cl2OS
MW:195.066358566284
MDL:MFCD08695618
CID:344588
PubChem ID:16639964
Update Time:2025-04-23

1-(3,4-Dichlorothiophen-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one
    • 1-(3,4-dichlorothiophen-2-yl)ethanone
    • AKOS000282046
    • Z1198181375
    • DTXSID10586289
    • SCHEMBL11602617
    • EN300-2975468
    • 57681-58-0
    • MDL: MFCD08695618
    • Inchi: 1S/C6H4Cl2OS/c1-3(9)6-5(8)4(7)2-10-6/h2H,1H3
    • InChI Key: IYPKLSOELCDQSS-UHFFFAOYSA-N
    • SMILES: ClC1C(=CSC=1C(C)=O)Cl

Computed Properties

  • Exact Mass: 193.93612
  • Monoisotopic Mass: 193.9359913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 17.07

1-(3,4-Dichlorothiophen-2-yl)ethan-1-one Pricemore >>

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Additional information on 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one

1-(3,4-Dichlorothiophen-2-yl)ethan-1-one: A Comprehensive Overview

1-(3,4-Dichlorothiophen-2-yl)ethan-1-one is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This molecule, also known by its CAS registry number 57681-58-0, represents an intriguing intersection of structural complexity and potential biological activity. Its unique structure—a thiophene ring substituted with two chlorine atoms at positions 3 and 4, connected via a ketone group to an ethyl chain—makes it a subject of interest for researchers exploring novel therapeutic agents.

The compound's core structure is a thiophene moiety, which is a five-membered aromatic ring containing one sulfur atom. The substitution pattern at positions 3 and 4 with chlorine atoms introduces electronic effects that can influence the molecule's reactivity and biological interactions. This structural feature also renders the compound susceptible to various chemical transformations, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the potential of 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one as a lead compound in drug discovery. Its ability to modulate key pharmacological targets, such as kinases, receptor proteins, and enzymes, has positioned it at the forefront of research into diseases ranging from cancer to inflammatory disorders. The molecule's unique electronic properties and lipophilic characteristics make it an attractive candidate for optimizing drug-like qualities, including bioavailability and selectivity.

In the realm of oncology, this compound has shown promising activity against various cancer cell lines. Preclinical studies have demonstrated its ability to induce apoptosis in glioblastoma and breast cancer cells, potentially through modulation of the MAPK/ERK signaling pathway. These findings underscore its potential as a targeted therapeutic agent in cancers characterized by dysregulated cell proliferation.

Beyond oncology, 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one has exhibited anti-inflammatory properties in experimental models of rheumatoid arthritis. Its inhibitory effects on COX-2 and NF-κB pathways suggest a broad spectrum of activity that could be harnessed for the development of novel anti-inflammatory agents.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's pharmacokinetic profile. Molecular docking studies have revealed its high affinity for hydroxymethylglutaryl-CoA reductase (HMGCR), a key target in the treatment of hypercholesterolemia. This discovery opens new avenues for exploring its potential as a statin-like agent, particularly in the context of cardiovascular diseases.

The compound's versatility is further evidenced by its applications in organometallic chemistry. Its ability to participate in cross-coupling reactions with palladium catalysts has made it a valuable building block in the synthesis of complex natural products and bioactive molecules. This underscores its utility as an intermediate in total synthesis efforts.

In summary, 1-(3,4-Dichlorothiophen-2-yl)ethan-1-one, with CAS registry number 57681-58-0, stands at the crossroads of organic synthesis and therapeutic development. Its unique structural features, combined with its diverse biological activities, position it as a valuable tool in the biomedical researcher's arsenal. As our understanding of its pharmacological profile continues to evolve, so too does its potential to contribute to the development of life-saving therapies.

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